

An In-depth Technical Guide to 3-Bromopropyl 2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-Bromopropyl 2,2-dimethylpropanoate
CAS No.:	62047-54-5
Cat. No.:	B8631756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromopropyl 2,2-dimethylpropanoate**, a halogenated ester with significant potential as a versatile building block in organic synthesis, particularly within the realm of pharmaceutical and materials science. While specific experimental data for this exact propyl ester is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs, namely 3-bromo-2,2-dimethylpropanoic acid and its corresponding methyl and ethyl esters, to provide a robust predictive profile. This document covers the compound's physicochemical properties, detailed synthetic protocols, expected reactivity, and potential applications, with a focus on its utility in drug development as a linker or in the formation of prodrugs. Safety considerations and handling procedures, extrapolated from analogous compounds, are also presented to ensure safe laboratory practices.

Introduction

3-Bromopropyl 2,2-dimethylpropanoate belongs to the class of bromo-alkyl alkanoates, a group of compounds recognized for their utility as intermediates in organic synthesis. The molecule incorporates a reactive primary alkyl bromide and a sterically hindered ester group. This bifunctionality makes it an attractive substrate for a variety of chemical transformations. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional moieties. Concurrently, the 2,2-dimethylpropanoate (pivaloate) group offers steric bulk, which can influence reaction selectivity and the properties of the final product.

In the context of drug discovery and development, molecules of this nature are of considerable interest. The alkyl bromide functionality can be used to covalently link the molecule to other chemical entities, making it a candidate for use in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), or as a linker to attach a payload to a targeting moiety. Furthermore, the ester group could be part of a prodrug strategy, designed to be cleaved *in vivo* to release an active pharmaceutical ingredient (API).^[1] The lipophilic nature of the alkyl and pivaloate groups can also be leveraged to modify the pharmacokinetic properties of a parent molecule, potentially enhancing membrane permeability and oral absorption.^[2]

Physicochemical Properties

The precise experimental determination of the physicochemical properties of **3-Bromopropyl 2,2-dimethylpropanoate** is not widely reported. However, we can reliably predict these properties based on the known data of its close chemical relatives, 3-bromo-2,2-dimethylpropanoic acid, and its methyl and ethyl esters.

Property	Value (Calculated/Predicted)	Reference
Molecular Formula	C ₈ H ₁₅ BrO ₂	
Molecular Weight	223.11 g/mol	
IUPAC Name	3-bromopropyl 2,2-dimethylpropanoate	
Appearance	Expected to be a colorless to pale yellow liquid	
Boiling Point	Predicted to be higher than Ethyl 3-bromo-2,2-dimethylpropanoate	
Solubility	Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons) and have low solubility in water.	

The molecular weight is calculated based on the atomic weights of its constituent elements (C: 12.01, H: 1.01, Br: 79.90, O: 16.00).

Synthesis and Reaction Chemistry

The synthesis of **3-Bromopropyl 2,2-dimethylpropanoate** would logically proceed via a two-step process: first, the synthesis of the parent carboxylic acid, 3-bromo-2,2-dimethylpropanoic acid, followed by its esterification with propan-1-ol.

Synthesis of 3-Bromo-2,2-dimethylpropanoic Acid

A common and well-documented method for the synthesis of 3-bromo-2,2-dimethylpropanoic acid is the bromination of 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) using hydrobromic acid.[3]

Experimental Protocol: Synthesis of 3-Bromo-2,2-dimethylpropanoic Acid[3][4]

Materials:

- 3-Hydroxy-2,2-dimethylpropanoic acid
- 62% aqueous Hydrobromic acid (HBr)
- Diethyl ether
- Water (deionized)
- Sodium sulfate (anhydrous)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 18.0 g (152.4 mmol) of 3-hydroxy-2,2-dimethylpropanoic acid with 100 mL of 62% aqueous hydrobromic acid.
- Heat the reaction mixture to 100°C and maintain this temperature with stirring for 19 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the reaction mixture with 250 mL of water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with two 50 mL portions of diethyl ether.
- Combine the organic extracts and wash them with three 25 mL portions of water to remove any remaining HBr.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield an oil that is expected to crystallize upon standing.

Expected Results:

This procedure typically yields 3-Bromo-2,2-dimethylpropanoic acid in good yield (approximately 66%).^[4]

Esterification to 3-Bromopropyl 2,2-dimethylpropanoate

The synthesized 3-bromo-2,2-dimethylpropanoic acid can then be esterified with propan-1-ol to yield the desired product. A standard method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of 3-Bromopropyl 2,2-dimethylpropanoate

Materials:

- 3-Bromo-2,2-dimethylpropanoic acid
- Propan-1-ol
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution of NaCl)
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

- In a round-bottom flask, dissolve 10.0 g (55.2 mmol) of 3-bromo-2,2-dimethylpropanoic acid in 100 mL of propan-1-ol.
- Cool the mixture in an ice bath and slowly add 1 mL of concentrated sulfuric acid with stirring.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess propan-1-ol under reduced pressure.
- Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.
- Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
- Wash the organic layer with 50 mL of water and then with 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude product can be purified by vacuum distillation to yield pure **3-Bromopropyl 2,2-dimethylpropanoate**.

Reactivity and Synthetic Utility

The primary mode of reactivity for **3-Bromopropyl 2,2-dimethylpropanoate** is nucleophilic substitution at the carbon atom bearing the bromine. This allows for the introduction of a wide array of functional groups, including amines, azides, thiols, and cyanides. The steric hindrance provided by the adjacent gem-dimethyl group on the pivaloate moiety is not expected to significantly impede reactions at the terminal bromide.

Caption: General scheme for nucleophilic substitution reactions of **3-Bromopropyl 2,2-dimethylpropanoate**.

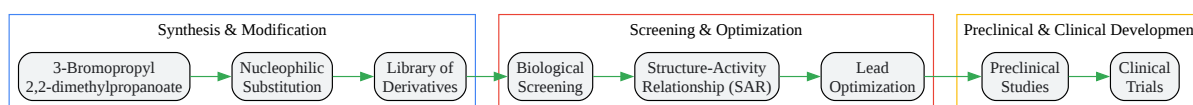
Applications in Drug Development

The structural features of **3-Bromopropyl 2,2-dimethylpropanoate** make it a valuable tool in medicinal chemistry and drug development.

- Linker Chemistry: The bromo-propyl chain can serve as a flexible linker to connect two molecular entities. This is particularly relevant in the design of bifunctional molecules like

PROTACs, which require a linker to bridge a target-binding ligand and an E3 ligase-recruiting ligand.[5]

- Prodrug Design: The ester functionality can be incorporated into a prodrug design.[1] For instance, an active drug containing a hydroxyl or a carboxyl group could be esterified with 3-bromo-2,2-dimethylpropanoic acid. The resulting prodrug may exhibit improved pharmacokinetic properties, and the bromo-substituent could serve as a handle for further modifications or as a site for secondary metabolic activation.
- Scaffold for Novel Bioactive Molecules: The compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The introduction of various nucleophiles can lead to a library of derivatives that can be screened for therapeutic efficacy. The inclusion of alkyl halides in bioactive molecules is an emerging area of interest, with halogenation sometimes enhancing biological activity.[6]



[Click to download full resolution via product page](#)

Caption: A conceptual workflow illustrating the use of **3-Bromopropyl 2,2-dimethylpropanoate** in a drug discovery program.

Safety and Handling

Specific safety data for **3-Bromopropyl 2,2-dimethylpropanoate** is not available. Therefore, it is imperative to handle this compound with the precautions appropriate for a potentially hazardous chemical, based on the known hazards of its analogs.

- General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
- Fire Hazards: While not explicitly determined, related alkyl halides and esters can be flammable. Keep away from heat, sparks, and open flames.
- In case of Exposure:
 - Skin contact: Immediately wash with plenty of soap and water.[7]
 - Eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7]
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

Disclaimer: This safety information is based on analogous compounds and should be supplemented with a thorough risk assessment before handling **3-Bromopropyl 2,2-dimethylpropanoate**.

Conclusion

3-Bromopropyl 2,2-dimethylpropanoate is a promising, albeit not extensively studied, chemical intermediate. Its predicted properties and reactivity, based on closely related compounds, suggest significant potential in organic synthesis, particularly for applications in drug discovery and materials science. The ability to introduce a diverse range of functionalities through nucleophilic substitution of the bromide, combined with the steric and pharmacokinetic influence of the pivaloate ester, makes it a valuable tool for medicinal chemists. Further research into the specific properties and applications of this compound is warranted and is likely to uncover novel synthetic pathways and lead to the development of new and improved therapeutic agents.

References

- PubChem. (n.d.). 3-Bromo-2,2-dimethylpropanoic acid. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3-Bromo-2,2-dimethyl-1-propanol. Retrieved from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of 3-Bromo-2,2-dimethyl-1-propanol (CAS 40894-00-6). Retrieved from [\[Link\]](#)
- Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp³)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. *Organic Syntheses*, 89, 510-518. Retrieved from [\[Link\]](#)
- NextSDS. (n.d.). methyl 3-bromo-2,2-dimethylpropanoate — Chemical Substance Information. Retrieved from [\[Link\]](#)
- Roesner, E., & Toste, F. D. (2018). Chiral Alkyl Halides: Underexplored Motifs in Medicine. *Molecules*, 23(7), 1676. Retrieved from [\[Link\]](#)
- Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. *Asian Journal of Chemistry*, 24(12), 5671-5673. Retrieved from [\[Link\]](#)
- Nour, B. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. *Journal of Analytical & Bioanalytical Techniques*, 16(2). Retrieved from [\[Link\]](#)
- Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. *Current pharmaceutical design*, 26(19), 2196–2208. Retrieved from [\[Link\]](#)
- Horwitz, M. (2023). Accelerating drug discovery with synthetic chemistry advances. *C&EN*. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. hrcak.srce.hr](http://hrcak.srce.hr) [hrcak.srce.hr]
- [2. omicsonline.org](http://omicsonline.org) [omicsonline.org]
- [3. pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- [4. 3-BROMO-2,2-DIMETHYLPROPIONIC ACID synthesis - chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- [5. drugdiscoverynews.com](http://drugdiscoverynews.com) [drugdiscoverynews.com]
- [6. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [7. fishersci.com](http://fishersci.com) [fishersci.com]
- [8. pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- [9. fishersci.com](http://fishersci.com) [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromopropyl 2,2-dimethylpropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8631756/docs#an-in-depth-technical-guide-to-3-bromopropyl-2-2-dimethylpropanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)